8-Bromo-6-methoxyquinoline

Catalog No.
S665301
CAS No.
50488-36-3
M.F
C10H8BrNO
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-6-methoxyquinoline

CAS Number

50488-36-3

Product Name

8-Bromo-6-methoxyquinoline

IUPAC Name

8-bromo-6-methoxyquinoline

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3

InChI Key

MXMVLWCWCLMAHP-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=C1)C=CC=N2)Br

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)Br

Application in Chemistry

Application in Synthesis of Novel Phthalonitriles

Potential Anticancer Activity

Application in Synthesis of Fluorescent Zinc and Chlorine Sensors

Application in Synthesis of Tubulin Polymerization Inhibitors

Application in Synthesis of Bacterial DNA Gyrase and Topoisomerase Inhibitors

8-Bromo-6-methoxyquinoline is a halogenated derivative of quinoline, characterized by the presence of a bromine atom at the 8-position and a methoxy group at the 6-position of the quinoline ring. This compound has garnered attention in various fields of chemistry due to its unique structural properties and potential applications in medicinal chemistry, particularly as an antimalarial agent.

In-text citations:

  • [3] Jin, T., et al. (2020). Discovery of potent and selective ALK inhibitors with a quinoline scaffold. European Journal of Medicinal Chemistry, 192, 112202. [This citation refers to a study on a bioactive quinoline, but does not directly discuss 8-Br-6-MeOQN]

Further Research:

  • Investigate scientific literature on the mechanism of action
, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to various derivatives. For instance, reactions with amines can yield amino derivatives.
  • Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which may exhibit different biological activities.
  • Reduction Reactions: Reduction processes can convert the bromine or nitro groups into amines, enhancing its pharmacological profile .

The biological activity of 8-Bromo-6-methoxyquinoline is primarily linked to its potential as an antimalarial agent. It has shown efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound's mechanism involves interference with the parasite's lifecycle, affecting its growth and replication processes . Additionally, it has been studied for its enzyme inhibition properties, making it relevant in cancer research and other therapeutic areas.

Synthesis of 8-Bromo-6-methoxyquinoline can be achieved through various methods:

  • Bromination of 6-Methoxyquinoline: The most straightforward method involves treating 6-methoxyquinoline with bromine under controlled conditions to selectively introduce the bromine atom at the 8-position.
  • Nitration and Reduction: Starting from 8-nitro-6-methoxyquinoline, reduction reactions can yield the desired amino derivative, which can then be brominated .
  • Ugi Reaction: This method involves a multi-component reaction that can incorporate various functional groups into the quinoline structure, allowing for diverse derivatives to be synthesized .

8-Bromo-6-methoxyquinoline has several applications:

  • Medicinal Chemistry: It serves as a critical scaffold in developing antimalarial drugs and other pharmaceuticals.
  • Chemical Research: The compound is used as a building block for synthesizing more complex organic molecules.
  • Industrial Uses: It finds applications in producing dyes and pigments due to its vibrant color properties .

Studies on the interactions of 8-Bromo-6-methoxyquinoline reveal significant binding affinity with various biological targets. Its interactions with enzymes involved in metabolic pathways indicate potential for drug development against diseases like malaria and cancer. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its biological activity .

When comparing 8-Bromo-6-methoxyquinoline with similar compounds, several key differences and similarities emerge:

Compound NameStructural FeaturesBiological ActivityUnique Properties
6-MethoxyquinolineMethoxy group at position 6AntimicrobialBase structure for further modifications
8-Amino-6-methoxyquinolineAmino group at position 8AntimalarialEnhanced solubility and bioactivity
5-Bromo-6-methoxyquinolineBromine at position 5AntifungalDifferent reactivity due to bromination position
7-MethoxyquinolineMethoxy group at position 7AnticancerVariability in enzyme inhibition profiles

The uniqueness of 8-Bromo-6-methoxyquinoline lies in its specific halogenation pattern combined with the methoxy group, which influences both its chemical reactivity and biological activity.

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

50488-36-3

Wikipedia

8-bromo-6-methoxyquinoline

Dates

Modify: 2023-08-15

Explore Compound Types